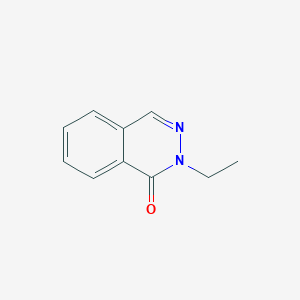
6-(4-Carboxy-3-methylphenyl)nicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Carboxy-3-methylphenyl)nicotinic acid is an organic compound with the molecular formula C14H11NO4 It is a derivative of nicotinic acid, featuring a carboxyl group and a methyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Carboxy-3-methylphenyl)nicotinic acid typically involves multi-step organic reactions. One common method includes the reaction of 3-methylbenzoic acid with nicotinic acid under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to produce the compound efficiently and consistently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the methyl group may be converted to a carboxyl group.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol group.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring can be replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products:
Oxidation: Conversion to 6-(4-Carboxy-3-carboxyphenyl)nicotinic acid.
Reduction: Formation of 6-(4-Carboxy-3-methylphenyl)nicotinyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-(4-Carboxy-3-methylphenyl)nicotinic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of metabolic disorders.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-(4-Carboxy-3-methylphenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. It may act by modulating enzyme activities, binding to receptors, or altering gene expression. The exact pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Nicotinic Acid: A precursor and structurally related compound with similar biological activities.
3-Methylbenzoic Acid: Shares the methyl group on the phenyl ring but lacks the nicotinic acid moiety.
4-Carboxyphenylacetic Acid: Contains a carboxyl group on the phenyl ring but differs in the overall structure.
Uniqueness: 6-(4-Carboxy-3-methylphenyl)nicotinic acid is unique due to its combined structural features of nicotinic acid and 3-methylbenzoic acid. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C14H11NO4 |
|---|---|
Molecular Weight |
257.24 g/mol |
IUPAC Name |
6-(4-carboxy-3-methylphenyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H11NO4/c1-8-6-9(2-4-11(8)14(18)19)12-5-3-10(7-15-12)13(16)17/h2-7H,1H3,(H,16,17)(H,18,19) |
InChI Key |
KUJGZBAYDROOMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC=C(C=C2)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


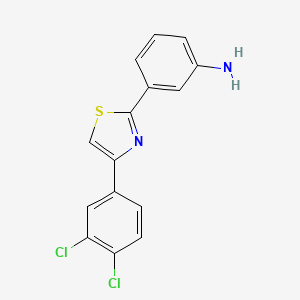
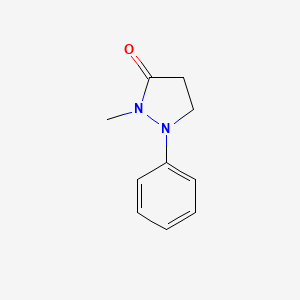
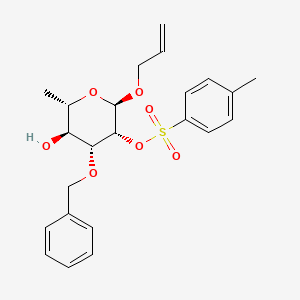
![Ethyl 7-bromo-4-hydroxypyrrolo[2,1-F][1,2,4]triazine-5-carboxylate](/img/structure/B11768742.png)
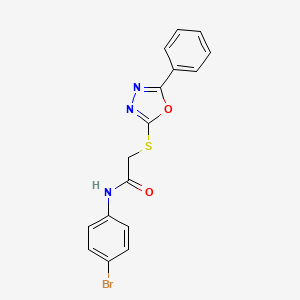
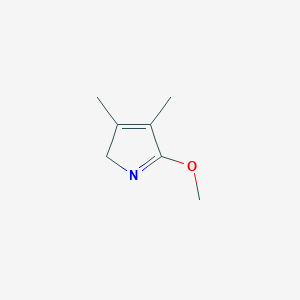
![6-Methoxypyrido[3,4-d]pyrimidine-2,4-diol](/img/structure/B11768763.png)
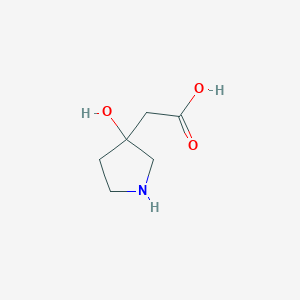
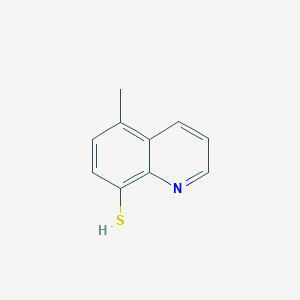
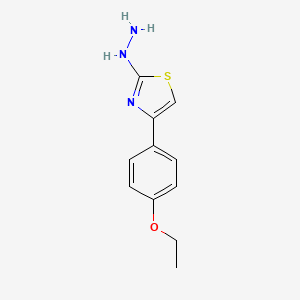
![4-(Imidazo[1,2-a]pyridin-2-yl)azetidin-2-one](/img/structure/B11768783.png)

